molecular formula C9H13F2IN2O B2472159 5-(butoxymethyl)-1-(difluoromethyl)-4-iodo-1H-pyrazole CAS No. 1856023-86-3

5-(butoxymethyl)-1-(difluoromethyl)-4-iodo-1H-pyrazole

Cat. No.: B2472159
CAS No.: 1856023-86-3
M. Wt: 330.117
InChI Key: INIRLPRHTUJUSD-UHFFFAOYSA-N
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Description

5-(butoxymethyl)-1-(difluoromethyl)-4-iodo-1H-pyrazole is a synthetic organic compound that features a pyrazole ring substituted with butoxymethyl, difluoromethyl, and iodine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(butoxymethyl)-1-(difluoromethyl)-4-iodo-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(butoxymethyl)-1-(difluoromethyl)-4-iodo-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(butoxymethyl)-1-(difluoromethyl)-4-iodo-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to inhibition or activation of specific pathways. The difluoromethyl group can enhance the compound’s metabolic stability and bioavailability, while the iodine atom can facilitate interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

    5-(butoxymethyl)-1-(trifluoromethyl)-4-iodo-1H-pyrazole: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    5-(butoxymethyl)-1-(difluoromethyl)-4-chloro-1H-pyrazole: Similar structure but with a chlorine atom instead of an iodine atom.

    5-(butoxymethyl)-1-(difluoromethyl)-4-bromo-1H-pyrazole: Similar structure but with a bromine atom instead of an iodine atom.

Uniqueness

5-(butoxymethyl)-1-(difluoromethyl)-4-iodo-1H-pyrazole is unique due to the presence of both difluoromethyl and iodine substituents, which can impart distinct chemical and biological properties. The difluoromethyl group enhances metabolic stability and bioavailability, while the iodine atom can facilitate specific interactions with biological targets .

Properties

IUPAC Name

5-(butoxymethyl)-1-(difluoromethyl)-4-iodopyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F2IN2O/c1-2-3-4-15-6-8-7(12)5-13-14(8)9(10)11/h5,9H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIRLPRHTUJUSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1=C(C=NN1C(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F2IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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